3,6-Difluoro-2-hydrazinylpyridine
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Overview
Description
3,6-Difluoro-2-hydrazinylpyridine: is a fluorinated pyridine derivative with the molecular formula C₅H₅F₂N₃. This compound is characterized by the presence of two fluorine atoms at the 3rd and 6th positions and a hydrazinyl group at the 2nd position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,6-Difluoro-2-hydrazinylpyridine involves the nucleophilic substitution reaction of pentafluoropyridine with hydrazine hydrate. The reaction typically proceeds under mild conditions, with the hydrazine hydrate acting as both the nucleophile and the reducing agent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6-Difluoro-2-hydrazinylpyridine can undergo oxidation reactions to form corresponding azopyridine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Azopyridine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,6-Difluoro-2-hydrazinylpyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-hydrazinylpyridine is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2-Hydrazinylpyridine
- 4-Hydrazinylpyridine
Comparison: Compared to other fluorinated pyridine derivatives, 3,6-Difluoro-2-hydrazinylpyridine is unique due to the specific positioning of the fluorine atoms and the hydrazinyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3,6-difluoropyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGOMFCIIGRACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)NN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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